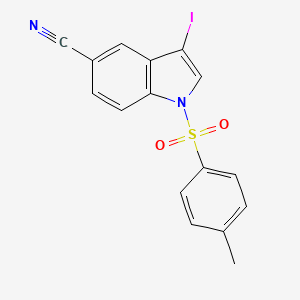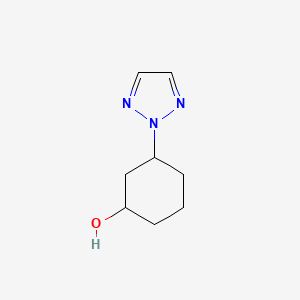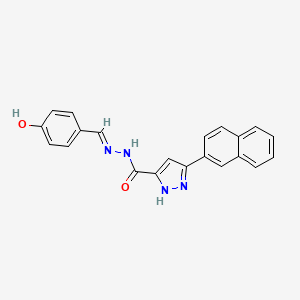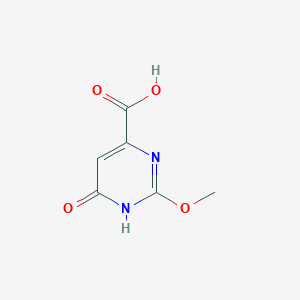![molecular formula C18H16N4O2S2 B2981230 2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 1903305-64-5](/img/structure/B2981230.png)
2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a complex organic compound that features an indole moiety linked to a thieno[3,2-d]pyrimidine structure via a thioether and an acetamide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide typically involves multiple steps:
-
Formation of the Indole-Thioether Intermediate
Starting Materials: 1H-indole-3-thiol and an appropriate haloacetamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
-
Synthesis of the Thieno[3,2-d]pyrimidine Intermediate
Starting Materials: 2-aminothiophene and a suitable aldehyde or ketone.
Reaction Conditions: This step often involves cyclization reactions under acidic or basic conditions, followed by oxidation to form the oxo-thieno[3,2-d]pyrimidine structure.
-
Coupling of Intermediates
Reaction Conditions: The indole-thioether intermediate is coupled with the thieno[3,2-d]pyrimidine intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form indole N-oxides.
-
Reduction
- The thieno[3,2-d]pyrimidine structure can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
-
Substitution
- The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Pd/C, hydrogen gas.
Substitution: Alkyl halides, bases like sodium hydride (NaH).
Major Products
Oxidation: Indole N-oxides.
Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Various substituted acetamides.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.
Receptor Binding: May bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Diagnostics: Potential use in diagnostic assays due to its specific binding properties.
Industry
Material Science: Possible applications in the development of new materials with unique electronic or optical properties.
Agriculture: Potential use as a bioactive compound in agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1H-indol-3-yl)thio)-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)acetamide
- 2-((1H-indol-3-yl)thio)-N-(2-(4-oxopyrimidin-3(4H)-yl)ethyl)acetamide
Uniqueness
- Structural Features : The combination of the indole and thieno[3,2-d]pyrimidine moieties linked via a thioether and acetamide is unique, providing distinct chemical and biological properties.
- Biological Activity : The specific arrangement of functional groups may confer unique binding properties and biological activities compared to similar compounds.
Propiedades
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c23-16(10-26-15-9-20-13-4-2-1-3-12(13)15)19-6-7-22-11-21-14-5-8-25-17(14)18(22)24/h1-5,8-9,11,20H,6-7,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOCGDOJGBABKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2981147.png)
![6-Cyclopropyl-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2981148.png)
![1-{3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}piperidine-4-carboxamide](/img/structure/B2981149.png)




![2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2981158.png)

![2-Ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2981163.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2981164.png)


![4-BROMO-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE](/img/structure/B2981170.png)
